(3-Phenyl-propyl)-quinazolin-4-yl-amine
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Overview
Description
(3-Phenyl-propyl)-quinazolin-4-yl-amine is a compound belonging to the quinazoline derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including (3-Phenyl-propyl)-quinazolin-4-yl-amine, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, providing higher yields in shorter times.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This involves the use of a phase-transfer catalyst to transfer one reactant into the phase where the other reactant is present.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs large-scale microwave-assisted or metal-mediated reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Phenyl-propyl)-quinazolin-4-yl-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
(3-Phenyl-propyl)-quinazolin-4-yl-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3-Phenyl-propyl)-quinazolin-4-yl-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Indole: Known for its antiviral and anticancer properties.
Pyrazole: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
(3-Phenyl-propyl)-quinazolin-4-yl-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for drug development .
Properties
IUPAC Name |
N-(3-phenylpropyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-2-7-14(8-3-1)9-6-12-18-17-15-10-4-5-11-16(15)19-13-20-17/h1-5,7-8,10-11,13H,6,9,12H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPMCZLOWYUSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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